3-Aminoisoxazole-5-carboxylic acid
Overview
Description
3-Aminoisoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring with an amino group at the 3-position and a carboxylic acid group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoxazole-5-carboxylic acid typically involves the cyclization of β-keto esters with hydroxylamine in the presence of a base. One common method is the condensation of β-keto esters of carboxylic acids with hydroxylamine, which produces 3-hydroxyisoxazoles that can be further converted to this compound . Another approach involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods ensure eco-friendly and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Aminoisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-aminoisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor agonist, activating specific receptors and triggering downstream signaling pathways .
Comparison with Similar Compounds
- Isoxazole-3-carboxylic acid
- Isoxazole-5-carboxylic acid
- 5-Amino-1,2-oxazole
Comparison: 3-Aminoisoxazole-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoxazole ring. This dual functionality allows for diverse chemical reactivity and biological activity compared to its analogs. For instance, isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid lack the amino group, which limits their reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
3-amino-1,2-oxazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-3-1-2(4(7)8)9-6-3/h1H,(H2,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRBTFSMIBKPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717105 | |
Record name | 3-Amino-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013929-55-9 | |
Record name | 3-Amino-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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